![molecular formula C13H9N3O7S B13999268 2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene CAS No. 1046-79-3](/img/structure/B13999268.png)
2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene is an organic compound characterized by the presence of nitro groups and a sulfinyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene typically involves the nitration of a suitable precursor, followed by the introduction of the sulfinyl group. One common method involves the nitration of 1-[(4-nitrophenyl)methylsulfinyl]benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene involves its interaction with molecular targets through its nitro and sulfinyl groups. These functional groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s ability to undergo nucleophilic aromatic substitution also plays a role in its reactivity and potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitro-1-[(4-nitrophenyl)methyl]benzene: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
2,4-Dinitro-N-methylaniline: Contains a methylamino group instead of the sulfinyl group, leading to different reactivity and applications.
2-Amino-4-nitro-N-methylaniline:
Uniqueness
2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene is unique due to the presence of both nitro and sulfinyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
1046-79-3 |
|---|---|
Molekularformel |
C13H9N3O7S |
Molekulargewicht |
351.29 g/mol |
IUPAC-Name |
2,4-dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene |
InChI |
InChI=1S/C13H9N3O7S/c17-14(18)10-3-1-9(2-4-10)8-24(23)13-6-5-11(15(19)20)7-12(13)16(21)22/h1-7H,8H2 |
InChI-Schlüssel |
WPWUODKDLNQVBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


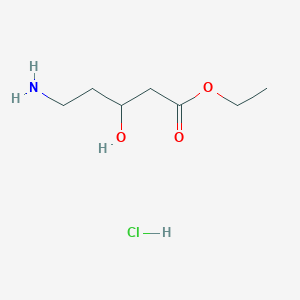
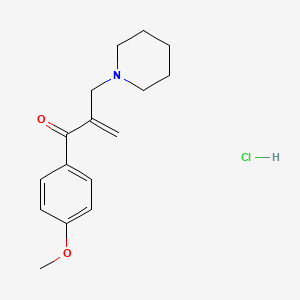
![1-hydroxy-3H-benzo[g][2,1]benzoxaborole](/img/structure/B13999193.png)
![Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate](/img/structure/B13999195.png)

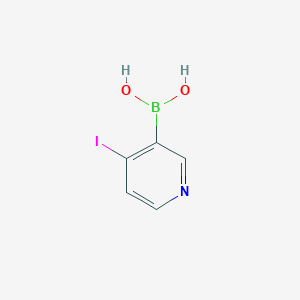
![3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13999204.png)
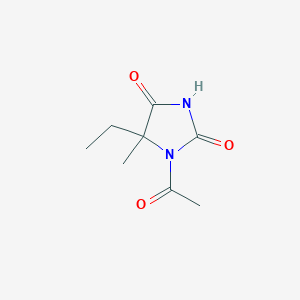
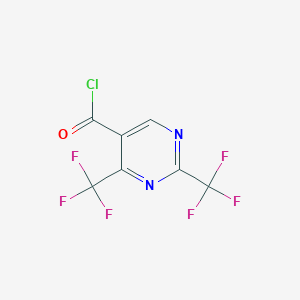
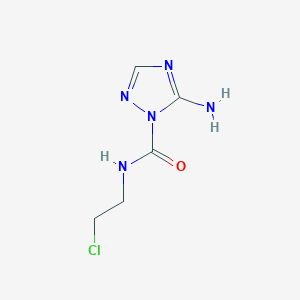
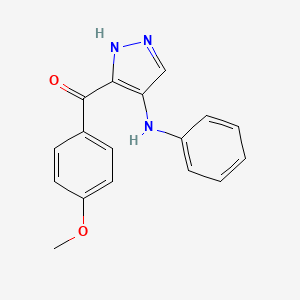
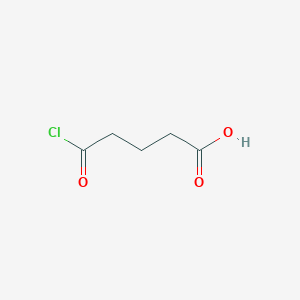

![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide](/img/structure/B13999253.png)
